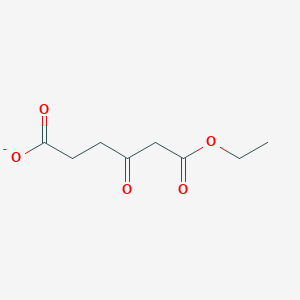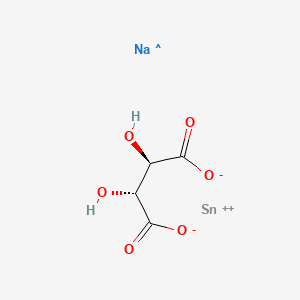
Tin sodium tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin sodium tartrate is a chemical compound that combines tin, sodium, and tartrate ions. It is a coordination complex where tin is bonded to tartrate, a derivative of tartaric acid, and sodium ions. This compound is known for its unique properties and applications in various fields, including electroplating, catalysis, and as a reagent in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tin sodium tartrate can be synthesized through the reaction of tin salts with sodium tartrate in an aqueous solution. One common method involves dissolving tin(II) chloride in water and then adding sodium tartrate to the solution. The reaction typically occurs at room temperature, and the resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more controlled and large-scale processes. The starting materials, such as tin(II) chloride and sodium tartrate, are mixed in precise stoichiometric ratios. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tin sodium tartrate undergoes various chemical reactions, including:
Oxidation: Tin in the compound can be oxidized to higher oxidation states.
Reduction: Tin can also be reduced to lower oxidation states.
Substitution: Ligands in the coordination complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or nitric acid can be used to oxidize tin.
Reducing Agents: Sodium borohydride or hydrazine can reduce tin.
Substitution Reactions: Ligands such as ammonia or phosphines can replace tartrate under specific conditions.
Major Products Formed
Oxidation: Tin(IV) compounds.
Reduction: Tin(0) or tin(II) compounds.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Tin sodium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electroplating processes to deposit tin coatings on various substrates and in the production of tin-based nanomaterials for electronic applications
Mecanismo De Acción
The mechanism of action of tin sodium tartrate involves its ability to coordinate with various substrates and catalyze reactions. The tin ion in the compound can interact with electron-rich sites on substrates, facilitating chemical transformations. The tartrate ligand stabilizes the tin ion and enhances its reactivity. Molecular targets include organic molecules and metal ions, and the pathways involved often include redox reactions and ligand exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
Tin(II) chloride: A simple tin salt used in similar applications but lacks the stabilizing effect of tartrate.
Sodium tartrate: Used as a reagent and stabilizer but does not have the catalytic properties of tin sodium tartrate.
Potassium sodium tartrate (Rochelle salt): Known for its piezoelectric properties and used in different applications such as electroplating and as a reagent in analytical chemistry.
Uniqueness
This compound is unique due to its combination of tin and tartrate, which provides both catalytic activity and stability. This makes it particularly useful in applications requiring both properties, such as in electroplating and as a catalyst in organic synthesis.
Propiedades
Número CAS |
72378-89-3 |
|---|---|
Fórmula molecular |
C4H4NaO6Sn |
Peso molecular |
289.77 g/mol |
InChI |
InChI=1S/C4H6O6.Na.Sn/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;;+2/p-2/t1-,2-;;/m1../s1 |
Clave InChI |
GYRRXVUDXDNJTF-OLXYHTOASA-L |
SMILES isomérico |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na].[Sn+2] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na].[Sn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


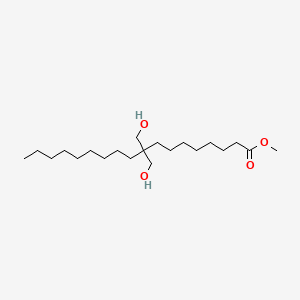
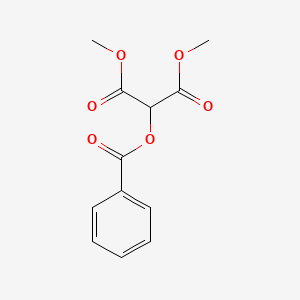
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)
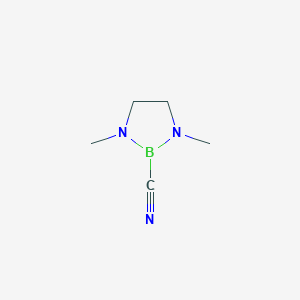



![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)



![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
